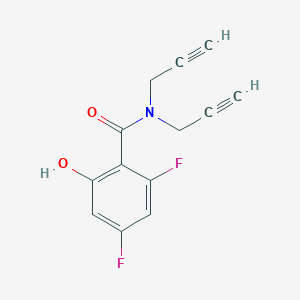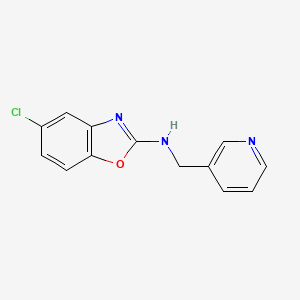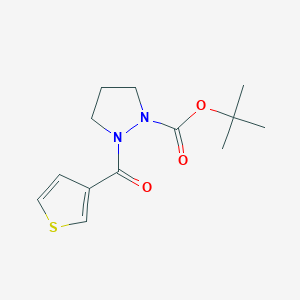
2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide is an aromatic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of fluorine atoms and the hydroxyl group is achieved through specific substitution reactions. The prop-2-ynyl groups are then added via alkylation reactions under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the benzamide structure.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzamide structure.
Scientific Research Applications
2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-6-hydroxybenzamide: Lacks the prop-2-ynyl groups, resulting in different chemical properties and applications.
2,4-difluoro-N,N-bis(prop-2-ynyl)benzamide:
6-hydroxy-N,N-bis(prop-2-ynyl)benzamide: Lacks the fluorine atoms, leading to variations in its chemical behavior and applications.
Uniqueness
2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide is unique due to the combination of fluorine atoms, a hydroxyl group, and prop-2-ynyl groups in its structure
Properties
IUPAC Name |
2,4-difluoro-6-hydroxy-N,N-bis(prop-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-3-5-16(6-4-2)13(18)12-10(15)7-9(14)8-11(12)17/h1-2,7-8,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLNTEZZXZUTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C(=O)C1=C(C=C(C=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane](/img/structure/B6898856.png)

![2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone](/img/structure/B6898866.png)
![3-[(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B6898880.png)
![2-[(3-Bromo-2-methylphenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B6898883.png)


![2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6898914.png)
![(7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B6898923.png)
![Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6898925.png)

![N-isoquinolin-5-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6898941.png)


